molecular formula C18H19F3N2O2 B2973760 1-(3,4-Dimethylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea CAS No. 1351607-41-4

1-(3,4-Dimethylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

Cat. No.: B2973760
CAS No.: 1351607-41-4
M. Wt: 352.357
InChI Key: LMIWBVRIUXGVSX-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is an organic compound characterized by its complex structure, which includes a urea moiety, a trifluoromethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylaniline and 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid.

    Formation of Isocyanate: The 3,4-dimethylaniline is reacted with phosgene to form the corresponding isocyanate.

    Urea Formation: The isocyanate is then reacted with 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid to form the urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Key considerations include the handling of hazardous reagents like phosgene and the purification of the final product to meet quality standards.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-(3,3,3-trifluoro-2-hydroxy

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2/c1-12-8-9-15(10-13(12)2)23-16(24)22-11-17(25,18(19,20)21)14-6-4-3-5-7-14/h3-10,25H,11H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIWBVRIUXGVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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